

# HPLC-UV method development for Ethyl 5-(4-nitrophenyl)-5-oxovalerate analysis

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## Compound of Interest

Compound Name: Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Cat. No.: B1327885

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An HPLC-UV method for the analysis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** has been developed and validated to ensure accurate quantification and purity assessment. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the methodology, experimental procedures, and validation results.

## Introduction

**Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is a keto-ester derivative containing a nitroaromatic group. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control and final product release. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic and chromophoric compounds due to its sensitivity, specificity, and robustness. This application note describes a stability-indicating reversed-phase HPLC-UV method for the determination of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

## Experimental

### Instrumentation and Reagents

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Chemicals and Reagents:
  - **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** reference standard.
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (HPLC grade, filtered and degassed).
  - Phosphoric acid (analytical grade).

## Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile : Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 $\mu$ L
Detection Wavelength	270 nm
Run Time	15 minutes

Note: The detection wavelength of 270 nm is estimated based on the UV absorbance of structurally similar compounds like 4-nitroacetophenone. It is recommended to determine the specific  $\lambda_{\text{max}}$  of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** experimentally for optimal sensitivity.

## Preparation of Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh about 100 mg of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Dissolve the sample containing **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** in methanol to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

## Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The analyte was subjected to stress conditions including acid, base, oxidative, and thermal stress.

- **Acid Hydrolysis:** The sample solution was treated with 0.1 M HCl at 60 °C for 4 hours.
- **Base Hydrolysis:** The sample solution was treated with 0.1 M NaOH at 60 °C for 2 hours.
- **Oxidative Degradation:** The sample solution was treated with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- **Thermal Degradation:** The solid drug was kept in an oven at 105 °C for 24 hours.

The chromatograms of the stressed samples showed that the degradation products did not interfere with the main peak of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**, confirming the specificity of the method.

## Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15230
5	76150
10	152300
25	380750
50	761500
100	1523000
Correlation Coefficient (r <sup>2</sup> )	0.9998

## Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.

Table 3: Precision Data

Precision Type	% RSD of Peak Area
Repeatability (Intra-day)	0.85%
Intermediate Precision (Inter-day)	1.25%

## Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of the standard was added to a placebo matrix and analyzed.

Table 4: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80%	40	39.8	99.5%
100%	50	50.2	100.4%
120%	60	59.7	99.5%

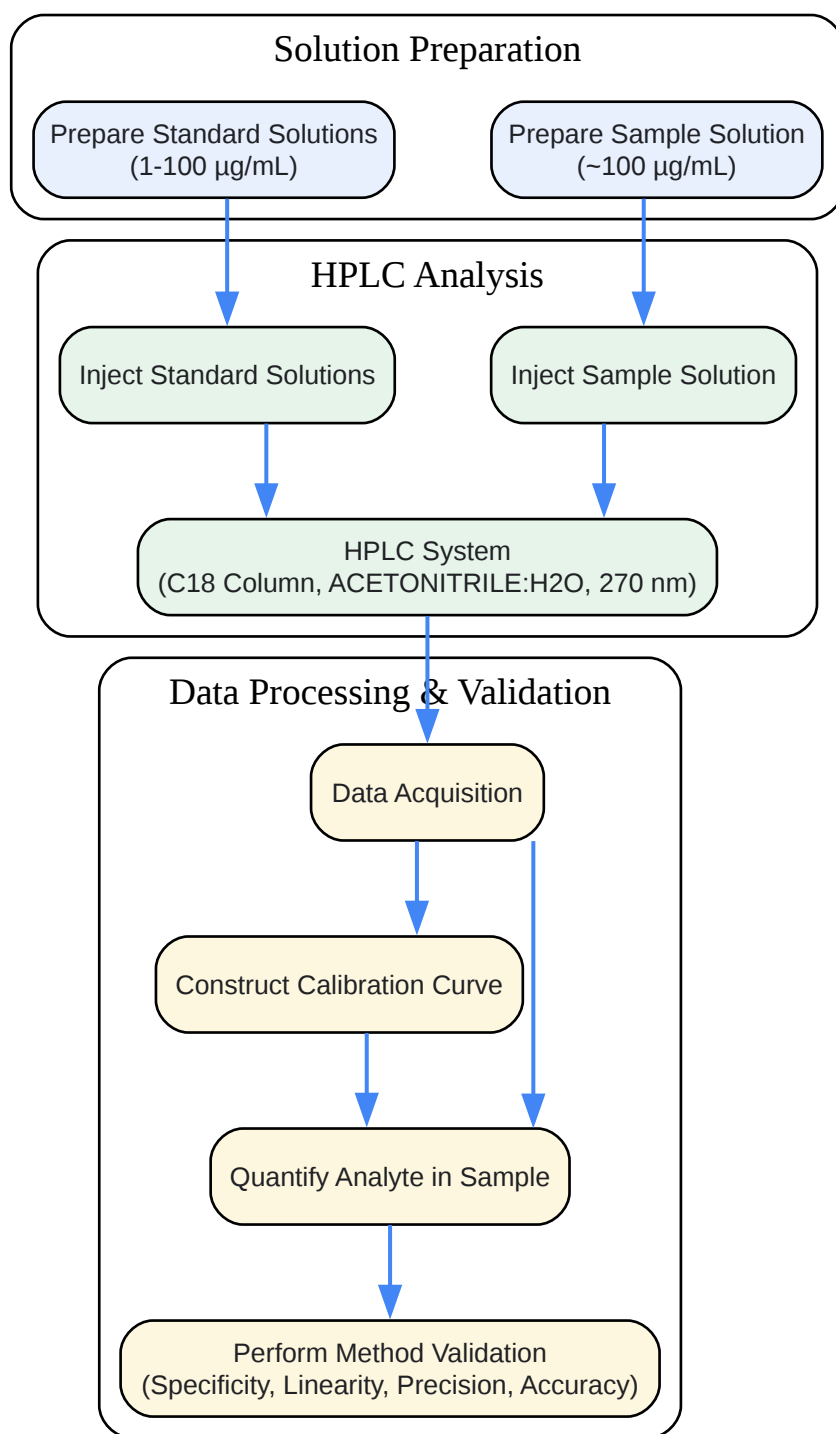
## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

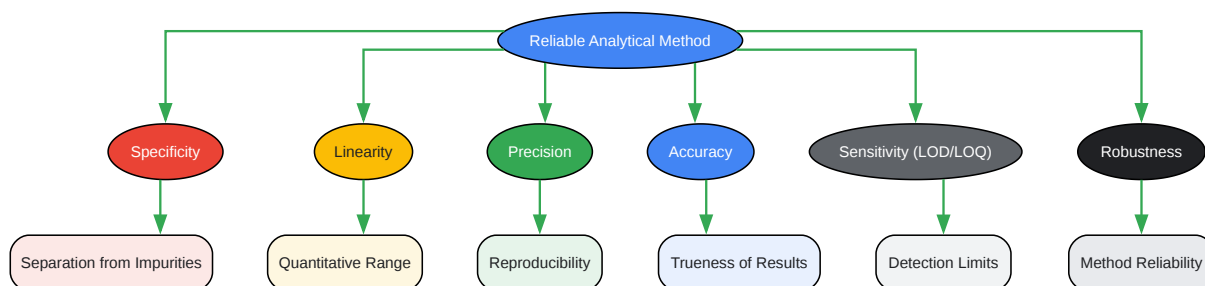
Parameter	Value (µg/mL)
LOD	0.1
LOQ	0.3

## Visualizations



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Caption: Experimental workflow for HPLC-UV analysis.



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Caption: Logical relationship of method validation parameters.

## Conclusion

The developed reversed-phase HPLC-UV method for the quantitative analysis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is simple, specific, linear, precise, and accurate. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the stability-indicating capability of the method.

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## References

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